1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
1,3,7-Trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a pyrrolo[2,3-d]pyrimidine derivative characterized by three methyl groups at positions 1, 3, and 7, two ketone groups at positions 2 and 4, and a carboxylic acid moiety at position 4. This compound is part of a broader class of fused heterocyclic systems known for their biological relevance, particularly in kinase inhibition and antiviral applications .
Properties
IUPAC Name |
1,3,7-trimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-11-6(9(15)16)4-5-7(11)12(2)10(17)13(3)8(5)14/h4H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYABWIHAJLDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzene derivatives with methylating agents such as iodomethane . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrrolo[2,3-d]pyrimidine Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,7-trimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yields?
- Methodology : Acid-mediated nucleophilic substitution is a common approach for pyrrolo[2,3-d]pyrimidine derivatives. For example, refluxing 4-chloro precursors with amines in isopropanol/HCl for 12–48 hours achieves yields of 16–94%, depending on the amine substituent and reaction time . Optimization involves adjusting stoichiometry (e.g., 3 equiv. of amine), solvent polarity, and acid catalyst concentration. Recrystallization in methanol or chloroform improves purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodology :
- 1H/13C NMR : Key for confirming substitution patterns. For instance, the H-6 proton in pyrrolo[2,3-d]pyrimidine derivatives appears as a doublet at δ 7.23–7.57 ppm, while methyl groups resonate at δ 2.33–3.16 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <3 ppm error) and fragmentation patterns .
- IR : Identifies carbonyl stretches (1620–1680 cm⁻¹) and NH/OH bands (3000–3500 cm⁻¹) .
Q. How does the compound’s solubility vary across solvents, and what purification strategies are effective?
- Methodology : The carboxylic acid moiety enhances polarity, favoring solubility in DMSO or methanol. For purification, precipitation in water (after acid neutralization with NH4OH) removes unreacted amines, while silica gel chromatography (CHCl3/MeOH gradients) resolves closely related analogs .
Advanced Research Questions
Q. What structural modifications enhance the compound’s bioactivity, and how do substituents impact kinase inhibition?
- Methodology :
- Substituent Effects : Adding electron-withdrawing groups (e.g., 4-fluorophenyl) increases binding affinity to kinases like EGFR by stabilizing hydrogen bonds. Methyl groups at N-1 and N-3 improve metabolic stability .
- SAR Studies : Compare IC50 values of analogs (e.g., 2-((4-sulfamoylphenyl)amino derivatives) in kinase assays. For example, cyclopentyl substitutions at N-7 boost selectivity for tyrosine kinases .
Q. How can in silico modeling predict synthetic feasibility and bioactivity of novel derivatives?
- Methodology :
- Retrosynthetic Tools : Use databases like Pistachio and Reaxys to identify feasible precursors (e.g., 4-chloro intermediates) and reaction pathways .
- Docking Simulations : Model interactions with kinase ATP-binding pockets (e.g., VEGFR2) to prioritize derivatives with optimal steric and electronic profiles .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Methodology :
- Standardized Assays : Control variables like ATP concentration (10 µM) and incubation time (1 hour) to minimize inter-lab variability .
- Meta-Analysis : Compare structural outliers (e.g., ethyl vs. cyclopentyl substituents) and assay conditions (cell-free vs. cell-based systems) to identify confounding factors .
Q. How do crystallization conditions affect the compound’s polymorphic forms, and what are the implications for bioavailability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
